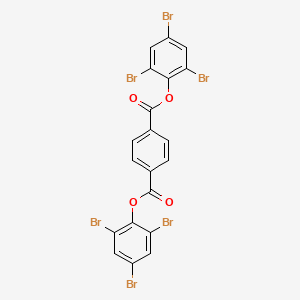

Bis(2,4,6-tribromophenyl) terephthalate

Description

Historical Trajectories and Evolution of Brominated Flame Retardants (BFRs) in Material Science

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to a wide array of consumer and industrial products to inhibit combustion and reduce flammability. google.com Their commercial use began in the 1960s, gaining significant traction with the proliferation of flammable synthetic polymers in electronics, furniture, and textiles. europa.eu The demand for BFRs grew substantially in the 1980s, driven by the expansion of the personal computer market and stricter fire safety standards, such as California's Technical Bulletin 117, which required furniture-filling materials to withstand a small open flame. europa.euchemsrc.com

The evolution of BFRs can be categorized into several major groups, each with distinct chemical properties and applications:

Polybrominated Diphenyl Ethers (PBDEs): First commercialized in the 1950s, PBDEs were sold in three main commercial mixtures: PentaBDE, OctaBDE, and DecaBDE. google.com They were widely used in products like polyurethane foam for furniture, plastics for electronics, and textiles. cas.orggentaurpdf.com

Polybrominated Biphenyls (PBBs): Another early class of BFRs, their production has largely ceased due to significant toxicity concerns. google.com

Hexabromocyclododecane (HBCD): This compound was extensively used as an additive flame retardant in thermal insulation for the building industry, particularly in extruded and expanded polystyrene foams. google.comgentaurpdf.com

Tetrabromobisphenol A (TBBPA): TBBPA is one of the most widely produced BFRs globally. cas.org It is primarily used as a reactive flame retardant, meaning it is chemically bound to the polymer matrix, particularly in the production of printed circuit boards. google.com

Beginning in the early 2000s, mounting scientific evidence on the environmental persistence, bioaccumulation, and potential toxicity of "legacy" BFRs like PBDEs and HBCD led to regulatory action and voluntary phase-outs by manufacturers. chemicalbook.comontosight.ai Between 2004 and 2013, the major PBDE formulations were phased out of production in the United States and banned or restricted in other jurisdictions, such as the European Union. gentaurpdf.comontosight.ai This shift marked a critical turning point, creating a market for a new generation of "novel" or "alternative" flame retardants designed to replace the legacy compounds. cas.orgchemicalbook.com

Academic Rationale for Investigating Emerging Brominated Flame Retardants

The phase-out of legacy BFRs due to environmental and health concerns directly spurred the academic and regulatory interest in their replacements. researchandmarkets.com The primary rationale for investigating these emerging BFRs, which would include compounds like Bis(2,4,6-tribromophenyl) terephthalate (B1205515), is the concern that they may share the problematic characteristics of their predecessors. chemicalbook.com

Key drivers for this research include:

Potential for Persistence and Bioaccumulation: Many legacy BFRs were identified as persistent organic pollutants (POPs) that resist degradation and accumulate in living organisms. haz-map.com Researchers are actively investigating whether alternative BFRs also persist in the environment and move up the food chain. There is growing evidence that some newer compounds are being detected in various environmental settings. researchandmarkets.com

Health and Toxicity Concerns: Traditional BFRs have been linked to adverse health effects, including neurotoxicity and endocrine disruption. Given the physicochemical similarities between legacy and novel BFRs, there is a compelling need to screen the new generation of compounds for similar toxicological profiles.

Environmental Fate and Transport: Studies have shown that legacy BFRs can undergo long-range atmospheric transport, leading to their detection in remote ecosystems like the Arctic. europa.eu A critical area of academic inquiry is to determine the environmental pathways and ultimate fate of replacement BFRs to assess their potential for global contamination.

Lack of Data: For many novel BFRs, there is a significant gap in knowledge regarding production volumes, environmental occurrence, and toxicological effects. This lack of standardized analytical methods and data creates uncertainty in risk assessment and drives the scientific community to develop new techniques for detection and analysis.

The investigation into these emerging compounds is therefore a proactive effort to avoid repeating past mistakes, where chemicals were used for decades before their full environmental and health impacts were understood. chemicalbook.comhaz-map.com

Global Regulatory Landscape and Research Implications for Persistent Organic Pollutants (POPs) and Bioaccumulative Substances

The global regulation of chemicals that are persistent, bioaccumulative, and toxic provides a critical context for BFR research. The primary international treaty governing these substances is the Stockholm Convention on Persistent Organic Pollutants , a global agreement to protect human health and the environment from POPs. ontosight.ai Adopted in 2001, the Convention requires signatory parties to eliminate or restrict the production and use of intentionally produced POPs and to reduce the release of unintentionally produced ones. americanchemicalsuppliers.com

Substances are listed under the Stockholm Convention in three annexes:

Annex A: Chemicals listed for elimination.

Annex B: Chemicals listed for restriction.

Annex C: Chemicals targeted for minimization of unintentional release.

Several legacy BFRs have been listed under the Stockholm Convention, including commercial mixtures of PBDEs and HBCD, signaling a global consensus on their hazardous properties. The Convention has a scientific review process, managed by the Persistent Organic Pollutants Review Committee (POPRC), to evaluate new chemicals for inclusion. ontosight.ai This process creates a direct link between academic research and global policy, as scientific findings on the persistence, bioaccumulation, and toxicity of emerging BFRs are essential for their nomination and review under the treaty.

In addition to the Stockholm Convention, other significant regulatory frameworks influence BFR research:

European Union (EU) POPs Regulation (EU 2019/1021): This regulation implements the Stockholm Convention within the EU and often goes further by including additional substances of concern. americanchemicalsuppliers.com

EU REACH Regulation (EC 1907/2006): The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework requires industries to register chemical substances and provide data on their properties and risks. Substances identified as being of very high concern (SVHC), which can include those that are persistent, bioaccumulative, and toxic (PBT), may be subject to authorization or restriction.

These regulations create a strong demand for the type of scientific data generated by academic research. Understanding the properties of a compound like Bis(2,4,6-tribromophenyl) terephthalate is crucial for compliance with these legal frameworks and for determining if it possesses the characteristics of a POP or a PBT substance.

Major Classes of Brominated Flame Retardants and Their Status

| BFR Class | Common Examples | Primary Use | General Regulatory Status |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | PentaBDE, OctaBDE, DecaBDE | Plastics, furniture foam, textiles | Largely phased out; Listed under the Stockholm Convention. gentaurpdf.comontosight.ai |

| Hexabromocyclododecane (HBCD) | HBCD (technical mixture) | Polystyrene insulation foams | Listed for elimination under the Stockholm Convention. google.com |

| Tetrabromobisphenol A (TBBPA) | TBBPA | Printed circuit boards (reactive), ABS plastics (additive) | Widely used; considered lower risk in reactive applications. google.com |

| Novel Brominated Flame Retardants (NBFRs) | DBDPE, BTBPE | Replacements for DecaBDE and OctaBDE in various applications | Under scientific and regulatory scrutiny. cas.orgresearchandmarkets.com |

Interdisciplinary Research Objectives for Comprehensive Understanding of the Compound

Given the significant lack of specific research on Bis(2,4,6-tribromophenyl) terephthalate, the objectives for its comprehensive study would follow the established interdisciplinary model for evaluating any novel or emerging BFR. Such a research program is designed to fill critical data gaps and enable a thorough risk assessment, aligning with the principles of global chemical regulations.

The primary objectives would be:

Analytical Chemistry: The first step is to develop and validate robust analytical methods for detecting and quantifying Bis(2,4,6-tribromophenyl) terephthalate in various environmental matrices (e.g., air, water, soil, sediment) and biological tissues. This is fundamental for all subsequent monitoring and toxicological research.

Environmental Chemistry and Fate: Research would focus on determining the compound's key physical and chemical properties, such as its water solubility, vapor pressure, and partition coefficients. These properties govern its environmental behavior. Studies would investigate its persistence (resistance to degradation), potential for long-range environmental transport, and its ultimate environmental fate.

Ecotoxicology: This objective involves assessing the compound's potential to bioaccumulate in food webs and its toxicity to a range of wildlife species (e.g., aquatic invertebrates, fish, birds). This data is crucial for evaluating its risk to ecosystems and for determining if it meets the criteria for being a PBT substance.

Human Exposure Assessment: Research would aim to identify the primary pathways of human exposure. This often involves measuring the compound's concentration in indoor dust, a significant exposure route for many BFRs, as well as in consumer products and food. ontosight.ai Biomonitoring studies, which measure levels in human tissues like blood or milk, would provide direct evidence of exposure.

Toxicology and Mechanistic Studies: In vitro (cell-based) and in vivo (animal) studies would be conducted to understand the compound's toxicological profile. Key areas of investigation would include its potential to cause systemic toxicity, act as an endocrine disruptor, or exhibit neurotoxic properties, drawing parallels to the known effects of legacy BFRs.

Achieving these objectives requires a collaborative, interdisciplinary approach involving analytical chemists, environmental scientists, toxicologists, and epidemiologists to build a complete picture of the compound's life cycle and potential impacts.

Properties

CAS No. |

57376-95-1 |

|---|---|

Molecular Formula |

C20H8Br6O4 |

Molecular Weight |

791.7 g/mol |

IUPAC Name |

bis(2,4,6-tribromophenyl) benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H8Br6O4/c21-11-5-13(23)17(14(24)6-11)29-19(27)9-1-2-10(4-3-9)20(28)30-18-15(25)7-12(22)8-16(18)26/h1-8H |

InChI Key |

JYXKGBIRZSOSAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)Br)Br)C(=O)OC3=C(C=C(C=C3Br)Br)Br |

Origin of Product |

United States |

Synthesis, Structural Characterization, and Derivatization Strategies

Established and Novel Synthetic Pathways for Bis(2,4,6-tribromophenyl) Terephthalate (B1205515)

The synthesis of Bis(2,4,6-tribromophenyl) terephthalate is not widely detailed in dedicated literature; however, its structure as a diester of terephthalic acid and a substituted phenol (B47542) allows for the proposal of established synthetic routes based on fundamental esterification reactions.

A primary and highly plausible pathway is the acylation of 2,4,6-tribromophenol (B41969) with terephthaloyl chloride. ugent.beresearchgate.net This reaction involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid by-product and activate the phenol. The starting material, 2,4,6-tribromophenol, can be readily prepared by the electrophilic bromination of phenol. prepchem.com

An alternative approach, analogous to industrial polyester (B1180765) synthesis, is melt transesterification. mdpi.com This would involve the reaction of a dialkyl terephthalate, such as dimethyl terephthalate (DMT), with 2,4,6-tribromophenol at high temperatures. This reversible reaction is driven to completion by the removal of the volatile alcohol by-product (e.g., methanol). This method generally requires a catalyst and higher temperatures compared to the acid chloride route.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity

The efficiency and selectivity of terephthalate ester synthesis are highly dependent on reaction conditions and the choice of catalyst. For the acylation route with terephthaloyl chloride, optimization would focus on solvent choice, temperature, and the stoichiometry of the base to maximize yield while minimizing side reactions.

For melt transesterification or direct esterification with terephthalic acid, catalysis is crucial. A variety of catalyst systems developed for the synthesis of other poly(alkylene terephthalate)s, such as PET and PBT, could be adapted. ugent.be These include:

Metal-Based Catalysts : Compounds based on tin, zinc, titanium, and antimony are widely used in industrial polyester synthesis. nih.govgoogle.com Lewis acidic catalysts like tin(II) oxalate (B1200264) or organotin compounds have been shown to be effective in the synthesis of terephthalate esters from waste PET. nih.govresearchgate.net Zinc acetate (B1210297) is another common and efficient catalyst for alcoholysis reactions of polyesters. nih.gov

Base Catalysts : Organic bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been investigated for the preparation of polyesters like PBT from diphenyl terephthalate (DPT), a compound structurally similar to the target molecule. google.com Base catalysis can offer an alternative to metal-based systems, potentially reducing metal contamination in the final product. google.com

Solid Acid Catalysts : Heterogeneous catalysts, such as metal-supported montmorillonite (B579905) clays (B1170129) (e.g., Zn-K10), offer advantages in terms of easy separation and recyclability. jetir.org

Optimization involves balancing reaction temperature and time to achieve high conversion without promoting thermal degradation of the reactants or products. Iterative dynamic programming has been used as a modeling technique to determine optimal reaction conditions to minimize by-product formation and energy consumption in polyester manufacturing. rsc.org

Table 1: Potential Catalyst Systems for the Synthesis of Bis(2,4,6-tribromophenyl) terephthalate

| Catalyst Type | Examples | Typical Reaction | Advantages |

|---|---|---|---|

| Metal Acetates | Zinc Acetate, Cobalt Acetate | Transesterification / Polycondensation | High activity, well-established in polyester synthesis. nih.govgoogle.com |

| Metal Oxides | Antimony Trioxide (Sb₂O₃) | Polycondensation | Standard catalyst for PET production, effective at high temperatures. google.com |

| Organometallics | Tetrabutyl Titanate, Tin(II) Oxalate | Transesterification | High reaction yields, can be used with ionic liquids as cosolvents. nih.gov |

| Organic Bases | TBD, DBU | Transesterification | Metal-free catalysis, can reduce undesired side reactions. google.com |

| Solid Acids | Metal-supported Clays (e.g., Zn-K10) | Esterification | Heterogeneous, easily separable, recyclable, environmentally benign. jetir.org |

Investigations into Unintentional By-product Formation During Synthesis (e.g., Brominated Dioxins and Furans, Hydroxylated PBDEs)

The synthesis of polybrominated aromatic compounds carries the risk of forming hazardous by-products, most notably polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). nih.gov These compounds can be formed under thermal stress or as trace impurities during the manufacturing process of brominated flame retardants (BFRs). researchgate.netnih.govpops.int

The formation of PBDD/Fs during synthesis can occur via precursor condensation. For instance, the self-condensation of bromophenols or the reaction between a bromophenol and another brominated aromatic compound at elevated temperatures, potentially catalyzed by metal impurities, can lead to dioxin and furan (B31954) skeletons. pops.int Given that the synthesis of Bis(2,4,6-tribromophenyl) terephthalate involves 2,4,6-tribromophenol as a precursor and often requires heat, there is a clear potential for PBDD/F formation. PBDFs are often more prevalent than PBDDs as they can be generated from precursors like polybrominated diphenyl ethers (PBDEs) with lower energy requirements. researchgate.net

The formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) is more commonly associated with the metabolic breakdown of PBDEs in biological systems. nih.gov However, their formation as direct synthetic by-products is conceivable, for instance, through the hydrolysis of any brominated diphenyl ether impurities that might be present in the starting materials or formed through side reactions. The primary concern during the synthesis of brominated esters from phenols remains the formation of PBDDs and PBDFs. nih.govresearchgate.net

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

The structural confirmation and purity analysis of Bis(2,4,6-tribromophenyl) terephthalate would rely on a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to be simple. The four protons on the central terephthalate ring would appear as a singlet due to symmetry. The protons on the tribromophenyl rings (at the 3- and 5-positions) would also yield a singlet, integrating to four protons.

¹³C NMR : The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the quaternary carbons of the terephthalate ring, the CH carbons of the terephthalate ring, and the four distinct carbons of the tribromophenyl moiety (C-O, 2x C-Br, and C-H).

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the ester functional group. A strong C=O stretching vibration would be expected around 1730-1750 cm⁻¹, and C-O stretching bands would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C-Br stretching vibrations would also be present.

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight. Due to the presence of six bromine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern resulting from the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Chromatographic Methods :

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a standard method for analyzing the purity of aromatic esters and related carboxylic acids, with retention being related to the compound's structure and lipophilicity. nih.gov It can be used to quantify the main product and separate it from unreacted starting materials or non-volatile by-products.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for identifying and quantifying volatile impurities and by-products, such as residual solvents or thermally stable degradation products like bromophenols. nih.gov High-resolution GC-MS is the standard for analyzing trace levels of PBDD/F contaminants. aaqr.org

Column Chromatography : For purification on a laboratory scale, flash column chromatography using silica (B1680970) gel would be the method of choice to separate the final product from starting materials and by-products. nih.govresearchgate.net

Table 2: Expected Spectroscopic Data for Bis(2,4,6-tribromophenyl) terephthalate

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Singlet for terephthalate protons; Singlet for tribromophenyl protons. |

| ¹³C NMR | Carbonyl Carbon | Signal in the range of 160-170 ppm. |

| Aromatic Carbons | Multiple signals corresponding to the unique carbons in both ring systems. | |

| IR | Carbonyl Stretch (C=O) | Strong absorption band around 1730-1750 cm⁻¹. |

| C-O Stretch | Strong absorption bands in the 1100-1300 cm⁻¹ region. |

| MS | Molecular Ion Peak | A complex cluster of peaks reflecting the isotopic distribution of C₁₄H₄Br₆O₄. |

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the properties of a chemical compound for a specific application, such as flame retardancy or thermal stability. For Bis(2,4,6-tribromophenyl) terephthalate, SAR studies would involve the systematic modification of its molecular structure and the subsequent evaluation of the resulting analogues. Quantitative structure-activity relationship (QSAR) models have been developed for other BFRs to correlate physicochemical parameters with biological effects or degradation rates. nih.govresearchgate.net

A rational design strategy for analogues could include:

Variation in Bromine Substitution : Synthesizing analogues with fewer bromine atoms (e.g., dibromo- or monobromophenyl) or with different substitution patterns (e.g., 2,4-dibromophenyl vs. 3,5-dibromophenyl) would elucidate the role of the number and position of bromine atoms on the compound's flame retardant efficiency and thermal stability.

Modification of the Diacid Linker : Replacing the terephthalate (1,4-dicarboxylate) moiety with isophthalate (B1238265) (1,3-) or phthalate (B1215562) (1,2-) linkers would alter the geometry and rigidity of the molecule, which could impact its physical properties and performance in a polymer matrix.

Introduction of Other Substituents : Incorporating other functional groups (e.g., alkyl, alkoxy) onto the phenyl rings could be used to fine-tune properties such as solubility, compatibility with polymers, and thermal stability.

The synthesis of these analogues would follow similar esterification or transesterification protocols as described for the parent compound, using the appropriately substituted phenols and dicarboxylic acids (or their derivatives) as starting materials.

Green Chemistry Principles Applied to the Synthesis of Brominated Terephthalates

Applying the principles of green chemistry to the synthesis of brominated terephthalates can significantly reduce the environmental impact of their production. yale.edu Key areas for improvement include the choice of reagents, catalysts, and solvents.

Safer Brominating Agents : Traditional electrophilic aromatic bromination often uses liquid bromine, which is highly corrosive, volatile, and hazardous. wordpress.com Greener alternatives include using mixtures like sodium bromate/sodium bromide or employing N-bromosuccinimide (NBS), which is a solid and easier to handle. wordpress.comyoutube.comresearchgate.net Catalytic bromination methods that improve atom economy are also a focus of green chemistry. chemrxiv.org

Catalyst Selection : Moving from stoichiometric reagents to catalytic ones is a core principle of green chemistry. yale.edu The use of recyclable heterogeneous catalysts, such as the solid acid clays mentioned previously, avoids the difficult separation and waste generation associated with homogeneous catalysts. jetir.org

Alternative Solvents and Reaction Conditions :

Ionic Liquids (ILs) : ILs are gaining attention as "green" solvents due to their negligible vapor pressure, thermal stability, and potential for reuse. ajast.net Brønsted acidic ionic liquids can act as both the solvent and the catalyst in esterification reactions, simplifying the process. researchinschools.org The high solubility of terephthalic acid in certain ionic liquids can facilitate reactions under milder conditions than traditionally required. nih.govresearchgate.netbgu.ac.il In some systems, the ester product forms a separate phase from the ionic liquid, allowing for easy separation and recycling of the catalyst/solvent system. ajast.netresearchinschools.org

Solvent-Free Reactions : Conducting reactions under solvent-free (neat) conditions, particularly for melt transesterification, eliminates solvent waste, which is a major contributor to the environmental footprint of a chemical process.

By integrating these strategies—such as using solid acid catalysts or ionic liquids and avoiding hazardous reagents like liquid bromine and chlorinated solvents—the synthesis of Bis(2,4,6-tribromophenyl) terephthalate and its analogues can be aligned more closely with the goals of sustainable chemical manufacturing.

Mechanistic Investigations of Compound Functionality and Degradation

Fundamental Flame Retardancy Mechanisms in Polymeric Matrices

Bis(2,4,6-tribromophenyl) terephthalate (B1205515), like other halogenated flame retardants, primarily functions by interrupting the chemistry of combustion in both the gas and solid phases of a burning polymer. wikipedia.orgyoutube.com

Gas-Phase Inhibition The primary fire-retardant action occurs in the gas phase. nist.gov When the polymer is heated, the compound decomposes and releases bromine-containing species, such as hydrogen bromide (HBr) and bromine radicals (Br•). youtube.com These active bromine species interfere with the self-sustaining radical chain reactions of combustion in the flame. mdpi.com Specifically, they scavenge high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, replacing them with less reactive bromine radicals. mdpi.comflameretardantsguide.com This "quenching" effect slows the combustion process, reduces heat generation, and can extinguish the flame. flameretardantsguide.com The high efficiency of brominated retardants is attributed to the release of these active bromine atoms at temperatures below the polymer's ignition point. youtube.comflameretardantsguide.com

Condensed-Phase Char Formation In the condensed (solid) phase, some flame retardants contribute by promoting the formation of a carbonaceous char layer on the polymer surface. youtube.com This char acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatile gases that fuel the fire. mdpi.commdpi.com Aromatic structures, such as the phenyl rings in Bis(2,4,6-tribromophenyl) terephthalate, can enhance charring. mdpi.comdntb.gov.ua The formation of a stable, compact char layer is crucial for effective condensed-phase flame retardancy. mdpi.comresearchgate.net

Thermal Decomposition Pathways and Pyrolysis Products Characterization

The thermal degradation of Bis(2,4,6-tribromophenyl) terephthalate is critical to its function as a flame retardant and is a primary route for its transformation under high-temperature conditions, such as in a fire or during waste incineration. Decomposition is expected to initiate at the ester linkages, which are typically less stable than the aromatic C-Br bonds.

Identification of Volatile and Non-Volatile Thermal Degradation Intermediates

Upon heating, the molecule is expected to cleave, yielding a range of volatile and non-volatile products. The primary fragmentation would likely occur at the ester bonds, releasing 2,4,6-tribromophenol (B41969). Subsequent degradation of the terephthalate core and the tribromophenol moiety would produce a complex mixture of substances. researchgate.netresearchgate.net

| Product Category | Potential Intermediates | Phase |

| Brominated Aromatics | 2,4,6-Tribromophenol, Brominated Benzenes | Volatile |

| Terephthalate Derivatives | Benzoic Acid, 4-Carboxybenzaldehyde | Volatile |

| Simple Gases | Hydrogen Bromide (HBr), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Volatile |

| Residue | Carbonaceous Char | Non-Volatile |

This table is based on the predicted decomposition of the compound's functional groups, drawing analogies from the pyrolysis of similar brominated flame retardants and aromatic polyesters. researchgate.netresearchgate.net

Formation Mechanisms of Environmentally Persistent By-products under Pyrolytic Conditions

A significant concern with the thermal decomposition of BFRs is the potential formation of toxic and environmentally persistent by-products, such as polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). diva-portal.orgnih.gov These compounds can form through precursor reactions involving the brominated phenolic intermediates generated during pyrolysis. researchgate.net

The primary formation pathway is believed to involve the condensation of 2,4,6-tribromophenol radicals or their reaction with other brominated phenyl ethers at high temperatures. researchgate.net The presence of oxygen can facilitate the formation of PBDFs from polybrominated biphenyls. nih.gov While controlled, high-temperature incineration can minimize these emissions, incomplete combustion, such as in accidental fires, can lead to their formation and release. nih.gov

Hydrolytic Degradation Mechanisms and Metabolite Formation

In aqueous environments, the primary degradation pathway for Bis(2,4,6-tribromophenyl) terephthalate is expected to be the hydrolysis of its two ester bonds. This reaction involves the cleavage of the ester linkage by water, a process that can be catalyzed by acids or bases. carbodiimide.comresearchgate.net

The reaction proceeds via a nucleophilic attack of water on the carbonyl carbon of the ester group. youtube.com This leads to the breaking of the ester bond and the formation of a carboxylic acid and an alcohol (in this case, a phenol). Given the structure of the molecule, complete hydrolysis would yield two primary, stable metabolites.

| Precursor Compound | Degradation Pathway | Primary Metabolites |

| Bis(2,4,6-tribromophenyl) terephthalate | Ester Hydrolysis | Terephthalic Acid |

| 2,4,6-Tribromophenol |

This process is analogous to the hydrolysis of PET, which breaks down into terephthalic acid and ethylene (B1197577) glycol. carbodiimide.comlakeheadu.ca Factors such as elevated temperatures and high humidity can accelerate the rate of hydrolysis. carbodiimide.com While enzymatic hydrolysis is a key degradation pathway for polyesters like PET, the specific susceptibility of this compound to microbial enzymes is not established. nih.gov

Photolytic Transformation Pathways and Rates in Environmental Systems

Once released into the environment, Bis(2,4,6-tribromophenyl) terephthalate and its degradation products can undergo photolytic transformation upon exposure to sunlight. Photodegradation is a key abiotic process that breaks down organic pollutants. nih.gov

The primary targets for photolysis are the aromatic portions of the molecule, particularly the tribromophenol units. The Carbon-Bromine bond is susceptible to cleavage by UV radiation. The predominant photolytic reaction for brominated phenols is reductive debromination, where bromine atoms are sequentially replaced by hydrogen atoms, leading to the formation of less-brominated phenols and, eventually, phenol (B47542) itself. researchgate.net

The photolysis of 2,4,6-tribromophenol, a likely hydrolysis metabolite, is known to follow pseudo-first-order kinetics. mdpi.com In addition to debromination, photodimerization can occur, leading to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs). doaj.org The terephthalic acid metabolite is more resistant to direct photolysis but can be degraded by hydroxyl radicals generated photochemically in the environment. researchgate.netmdpi.com

The rate of photodegradation is influenced by environmental factors such as water pH, the presence of photosensitizing substances, and light intensity. nih.govmdpi.comiaea.org For instance, the degradation rate of bromophenols often increases with increasing pH. iaea.org

Biodegradation Mechanisms and Identification of Microbial Metabolites

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the biodegradation mechanisms of Bis(2,4,6-tribromophenyl) terephthalate. Consequently, there is no direct experimental evidence to delineate the specific microbial pathways involved in its breakdown or to identify the resulting microbial metabolites.

While research exists on the microbial degradation of structurally related compounds, such as polyethylene (B3416737) terephthalate (PET) and the potential hydrolysis product, 2,4,6-tribromophenol (TBP), extrapolating these findings to Bis(2,4,6-tribromophenyl) terephthalate would be speculative. The biodegradation of a complex molecule is influenced by numerous factors, including the specific arrangement of its functional groups and the presence of halogen substituents, which can significantly impact microbial enzyme activity.

Hypothetically, a plausible initial step in the biodegradation of Bis(2,4,6-tribromophenyl) terephthalate could involve the enzymatic hydrolysis of its ester bonds. This reaction would be analogous to the initial degradation step of PET, where hydrolases such as cutinases, lipases, and esterases cleave the polymer chain. nih.govnih.gov Such a cleavage of Bis(2,4,6-tribromophenyl) terephthalate would be expected to yield terephthalic acid and 2,4,6-tribromophenol as primary metabolites.

Following this hypothetical hydrolysis, the subsequent fate of these intermediates would depend on the metabolic capabilities of the present microorganisms. Studies on the biodegradation of 2,4,6-tribromophenol have shown that various bacteria, including species of Pseudomonas and Rhodococcus, and fungi are capable of its degradation, often requiring a co-substrate. uniba.skresearchgate.netresearchgate.net The degradation of terephthalic acid by numerous microorganisms is also well-documented, typically proceeding through incorporation into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org

However, it must be reiterated that this proposed pathway is purely theoretical in the context of Bis(2,4,6-tribromophenyl) terephthalate. Without dedicated research on this specific compound, any discussion of its biodegradation remains conjectural. Future research is necessary to isolate microorganisms capable of degrading Bis(2,4,6-tribromophenyl) terephthalate and to elucidate the enzymatic processes and metabolic pathways involved. Such studies would be essential for understanding the environmental fate and potential for bioremediation of this compound.

Based on a comprehensive search for scientific literature and data, there is currently no available information specifically concerning the chemical compound “Bis(2,4,6-tribromophenyl) terephthalate” that would allow for the creation of the requested article. The search for research on its integration into polymer composites, its performance in fire scenarios, its long-term stability and leaching behavior, and its structure-performance relationships did not yield any relevant results for this particular compound.

Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request, as no research findings, data tables, or detailed scientific information could be located for “Bis(2,4,6-tribromophenyl) terephthalate.” Information on other brominated flame retardants cannot be substituted to ensure the scientific accuracy and specificity of the response.

Environmental Fate, Transport, and Transformation Dynamics

Occurrence and Distribution in Abiotic Environmental Compartments

There is a lack of specific data from monitoring studies on the occurrence and measured concentrations of Bis(2,4,6-tribromophenyl) terephthalate (B1205515) in abiotic environmental compartments. No peer-reviewed research was identified that documents its presence in air, water, sediment, dust, or soil. Consequently, its environmental distribution patterns remain uncharacterized.

Bioconcentration and Biomagnification in Aquatic and Terrestrial Food Webs

No empirical studies detailing the bioconcentration or biomagnification of Bis(2,4,6-tribromophenyl) terephthalate in either aquatic or terrestrial food webs are available in the scientific literature. While many BFRs are known to accumulate in organisms and magnify up the food chain, specific bioconcentration factors (BCF), bioaccumulation factors (BAF), and trophic magnification factors (TMF) for this particular compound have not been determined.

Leaching and Migration from Consumer Products into the Environment

Specific studies quantifying the leaching and migration rates of Bis(2,4,6-tribromophenyl) terephthalate from consumer products (such as plastics, textiles, or electronics where it may be used as an additive flame retardant) into the environment could not be identified. The pathways and efficiencies of its release from manufactured goods during their use and disposal phases are currently unknown.

Long-Range Atmospheric and Oceanic Transport Potential

The potential for Bis(2,4,6-tribromophenyl) terephthalate to undergo long-range atmospheric or oceanic transport has not been assessed in the available literature. Key physical-chemical properties required for such modeling, such as its vapor pressure, water solubility, and partitioning coefficients (Kow, Koa), are not documented in environmental fate studies, precluding an evaluation of its likelihood to be transported to remote regions.

Sorption and Desorption Dynamics in Environmental Matrices

There is no available research on the sorption and desorption behavior of Bis(2,4,6-tribromophenyl) terephthalate in environmental matrices like soil and sediment. Data on its partitioning coefficient (Koc) and the kinetics of its attachment to and release from particulate matter are absent, which is crucial for predicting its mobility and bioavailability in the environment.

Environmental Half-Life and Persistence Studies

No studies were found that determined the environmental half-life of Bis(2,4,6-tribromophenyl) terephthalate through biotic or abiotic degradation processes (e.g., hydrolysis, photolysis, biodegradation). As a result, its persistence in various environmental compartments such as soil, water, and sediment remains unquantified.

Sophisticated Analytical Methodologies for the Detection and Quantification of Bis 2,4,6 Tribromophenyl Terephthalate

The accurate detection and quantification of Bis(2,4,6-tribromophenyl) terephthalate (B1205515) in various complex samples require sophisticated analytical methodologies. These methods are crucial for understanding its environmental prevalence and behavior. The analytical process typically involves meticulous sample preparation, followed by high-resolution chromatographic separation and sensitive mass spectrometric detection.

Ecotoxicological and Biochemical Pathway Research

In Vitro Biotransformation Studies in Mammalian and Non-Mammalian Models

Extensive literature searches did not yield any specific studies on the in vitro biotransformation of Bis(2,4,6-tribromophenyl) terephthalate (B1205515) in either mammalian or non-mammalian models. Consequently, there is no available information regarding its metabolism by cytochrome P450 enzymes or the formation of specific metabolites.

Identification of Biologically Relevant Metabolites

There are no published data identifying biologically relevant metabolites of Bis(2,4,6-tribromophenyl) terephthalate. While 2,4,6-Tribromophenol (B41969) has been identified as a metabolite of other brominated flame retardants, no studies have established a metabolic link between it and Bis(2,4,6-tribromophenyl) terephthalate.

Mechanistic Investigations of Enzyme Induction and Inhibition in Model Organisms

No research is publicly available concerning the potential of Bis(2,4,6-tribromophenyl) terephthalate to induce or inhibit enzymatic activity in any model organisms.

Ecotoxicological Assessments in Aquatic and Terrestrial Organisms

There is a significant lack of ecotoxicological data for Bis(2,4,6-tribromophenyl) terephthalate. No studies were found that investigate its effects on aquatic or terrestrial organisms, either at the cellular/molecular level or in terms of population-level impacts.

Endocrine Disrupting Potential: Receptor Binding and Signaling Pathway Modulation in Model Organisms

No studies have been published that assess the endocrine disrupting potential of Bis(2,4,6-tribromophenyl) terephthalate. Information regarding its ability to bind to hormone receptors or modulate signaling pathways in any model organism is not available.

Genotoxicity and Mutagenicity Studies in Environmental Indicator Species

There are no available data from genotoxicity or mutagenicity studies on Bis(2,4,6-tribromophenyl) terephthalate in any environmental indicator species.

Developmental and Reproductive Effects in Aquatic Biota (Mechanistic Insights)

No research has been conducted to investigate the developmental or reproductive effects of Bis(2,4,6-tribromophenyl) terephthalate in aquatic biota. Therefore, no mechanistic insights into these potential toxicities exist.

Bioavailability and Uptake Dynamics in Ecosystem Models

There is currently no specific information available in scientific literature regarding the bioavailability and uptake dynamics of Bis(2,4,6-tribromophenyl) terephthalate in ecosystem models. Research on other polymeric brominated flame retardants suggests that their high molecular weight is expected to result in low bioavailability. However, without specific studies on Bis(2,4,6-tribromophenyl) terephthalate, its potential for absorption by living organisms and subsequent movement through environmental compartments remains uncharacterized.

Multi-Omics Approaches (e.g., Transcriptomics, Proteomics) for Investigating Biological Responses in Environmental Species

No studies utilizing multi-omics approaches such as transcriptomics or proteomics to investigate the biological responses of environmental species to Bis(2,4,6-tribromophenyl) terephthalate have been identified in the reviewed literature. Consequently, there is no data available on the molecular-level effects, such as changes in gene expression or protein profiles, in organisms exposed to this specific compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For Bis(2,4,6-tribromophenyl) terephthalate (B1205515), these calculations can provide insights into its three-dimensional structure, the distribution of electrons within the molecule, and its likely chemical reactivity.

Table 1: Illustrative Quantum Chemical Properties of an Aromatic Compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule. |

Molecular Dynamics Simulations of Compound-Polymer Interactions and Migration Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of Bis(2,4,6-tribromophenyl) terephthalate, which is used as a flame retardant in polymers, MD simulations can model its interaction with the polymer matrix and predict its migration behavior. researchgate.netresearchgate.net This is crucial for understanding the long-term stability of the flame retardant within the material and its potential for leaching into the environment. researchgate.netresearchgate.net

The simulation would typically involve creating a model system containing the polymer chains (e.g., polyethylene (B3416737) terephthalate, PET) and molecules of Bis(2,4,6-tribromophenyl) terephthalate. By solving Newton's equations of motion for this system, the simulation can track the trajectories of the flame retardant molecules. This allows for the calculation of key parameters such as the diffusion coefficient, which quantifies the rate of migration. rug.nlbath.ac.uk The simulations can also provide insights into the intermolecular forces governing the interaction between the compound and the polymer, such as van der Waals forces and electrostatic interactions. nih.gov

Table 2: Illustrative Parameters from Molecular Dynamics Simulations

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Diffusion Coefficient in Polymer at 298 K | 1 x 10-10 cm2/s | Quantifies the rate of migration within the polymer matrix. |

| Interaction Energy with Polymer | -50 kJ/mol | Indicates the strength of binding between the compound and the polymer. |

| Radius of Gyration | 8.5 Å | A measure of the compound's size and shape in the simulation. |

Prediction of Environmental Fate Parameters using Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physical and chemical properties. uninsubria.it These models are widely used to predict the environmental fate of chemicals, providing estimates for properties that are difficult or expensive to measure experimentally. For Bis(2,4,6-tribromophenyl) terephthalate, QSPR models can predict key parameters that determine its distribution and persistence in the environment.

Important environmental fate parameters that can be predicted using QSPR include the octanol-water partition coefficient (log Kow), water solubility, soil sorption coefficient (Koc), and bioconcentration factor (BCF). ecetoc.org These predictions are based on molecular descriptors calculated from the compound's structure, which can range from simple counts of atom types to complex quantum chemical parameters.

Table 3: Illustrative QSPR Predictions for Environmental Fate Parameters

| Parameter | Predicted Value | Environmental Significance |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | 7.5 | Indicates a high potential for bioaccumulation in fatty tissues. |

| Water Solubility | 0.01 mg/L | Low solubility suggests it will partition to sediment and soil. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1 x 106 L/kg | Indicates strong binding to organic matter in soil and sediment. |

| BCF (Bioconcentration Factor) | 5000 L/kg | Suggests a high potential to accumulate in aquatic organisms. |

Computational Modeling of Thermal Decomposition and Environmental Degradation Pathways

Computational modeling can be employed to investigate the degradation of Bis(2,4,6-tribromophenyl) terephthalate under various conditions, such as high temperatures (thermal decomposition) or exposure to environmental factors like sunlight (photodegradation). These models can elucidate the complex reaction mechanisms and identify the primary degradation products. For instance, studies on the structurally similar flame retardant 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) have shown that thermal decomposition can lead to the formation of 2,4,6-tribromophenol (B41969). researchgate.netnih.govresearchgate.netuaeu.ac.aenih.gov

Computational approaches, often using DFT, can calculate the energy barriers for different reaction pathways, allowing researchers to predict the most likely degradation routes. nih.gov This information is critical for assessing the environmental risks associated with the compound, as the degradation products may have different toxicity profiles than the parent compound. nih.gov For example, 2,4,6-tribromophenol is a known environmental contaminant with documented toxicity. oecd.orgnih.govnih.gov

Table 4: Potential Thermal Decomposition Products and Pathways

| Potential Decomposition Product | Proposed Formation Pathway | Environmental Relevance |

|---|---|---|

| 2,4,6-Tribromophenol | Cleavage of the ester linkage. | Known environmental contaminant with documented toxicity. oecd.orgnih.govnih.gov |

| Polybrominated dibenzofurans/dioxins | Secondary reactions at high temperatures. | Highly toxic and persistent organic pollutants. |

| Terephthalic acid | Hydrolysis of the ester bond. | A common chemical with lower toxicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity, including toxicity, of a chemical based on its molecular structure. uninsubria.itecetoc.org For Bis(2,4,6-tribromophenyl) terephthalate, QSAR models can be used to estimate its potential ecotoxicological effects on various organisms, such as algae, daphnids, and fish. nih.govregulations.gov This is particularly valuable when experimental ecotoxicity data is limited. tubitak.gov.trqsardb.org

QSAR models for ecotoxicity typically use a set of molecular descriptors to quantify different aspects of the chemical's structure and properties. nih.gov These descriptors are then correlated with experimental toxicity data for a range of chemicals to build a predictive model. The developed model can then be used to estimate the toxicity of new or untested chemicals like Bis(2,4,6-tribromophenyl) terephthalate. mdpi.com Key ecotoxicological endpoints that can be predicted include the median lethal concentration (LC50) and the median effective concentration (EC50).

Table 5: Illustrative QSAR Predictions for Ecotoxicological Endpoints

| Endpoint | Organism | Predicted Value (mg/L) | Significance |

|---|---|---|---|

| 96-hour LC50 | Fish | 0.5 | Predicted concentration that is lethal to 50% of the fish population over 96 hours. |

| 48-hour EC50 | Daphnia | 1.2 | Predicted concentration that causes an adverse effect in 50% of the daphnid population over 48 hours. |

| 72-hour EC50 | Algae | 0.8 | Predicted concentration that inhibits the growth of 50% of the algal population over 72 hours. |

Emerging Research Directions, Policy Implications, and Sustainability Science

Comparative Studies with Novel, More Sustainable Alternative Flame Retardants

The demand for effective fire safety in electronic devices, vehicles, and building materials has driven the development of numerous flame retardant chemicals. However, concerns over the environmental persistence and potential toxicity of some legacy BFRs have spurred research into safer, more sustainable alternatives. researchgate.netmiljodirektoratet.no While specific comparative life cycle and toxicity studies focusing solely on Bis(2,4,6-tribromophenyl) terephthalate (B1205515) are not extensively detailed in current literature, broader research comparing the class of BFRs with halogen-free flame retardants (HFFRs) provides critical insights.

Halogen-free alternatives, such as those based on organophosphorus compounds like aluminum diethyl phosphinate (DEPAL), are gaining market share. acs.orgfraunhofer.de Studies comparing these alternatives to BFRs often evaluate them on multiple criteria, including flame retardant efficiency, impact on polymer properties, environmental fate, and recyclability. Research indicates that while BFRs are highly effective and cost-efficient, some HFFRs may offer a better environmental and health profile. fraunhofer.deeuropa.eu A comparative life cycle assessment concluded that HFFRs can exhibit a lower environmental impact due to reduced human and ecotoxicity and less metal depletion. acs.org However, the production of some phosphorus-based alternatives can be energy-intensive. fraunhofer.de

The core objective of this research is to identify flame retardants that provide requisite fire safety while being environmentally benign and compatible with a circular economy.

Interactive Table: General Comparison of BFRs and HFFR Alternatives

| Feature | Brominated Flame Retardants (BFRs) | Halogen-Free Flame Retardants (HFFRs) (e.g., Organophosphorus) |

| Fire Safety Performance | High efficiency, effective in various polymers. fraunhofer.de | Good to high efficiency, performance can be application-specific. europa.eu |

| Environmental Concerns | Potential for persistence, bioaccumulation, and formation of toxic byproducts (dioxins) during improper incineration. researchgate.net | Generally lower persistence and bioaccumulation potential; environmental impact varies by specific chemical. acs.org |

| Recycling Compatibility | Can pose challenges for mechanical recycling by contaminating recycled streams; chemical recycling to recover bromine is possible. acs.orgbsef.com | Often more compatible with mechanical recycling; may not require special separation. fraunhofer.de |

| Health Profile | Some legacy BFRs are associated with adverse health effects; newer polymeric BFRs are designed for lower toxicity. mdpi.com | Generally considered to have a lower hazard profile, though data is still being gathered for many novel compounds. europa.eu |

| Cost-Effectiveness | Often highly cost-effective and efficient to manufacture. fraunhofer.de | Cost can be higher than traditional BFRs for equivalent performance. europa.eu |

Life Cycle Assessment (LCA) Methodologies for Brominated Terephthalates in Products

A Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040/14044) used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction ("cradle") to final disposal ("grave"). mdpi.com For products containing brominated terephthalates, a comprehensive LCA is essential to identify and quantify potential environmental burdens at each stage.

The key stages in an LCA for a product containing Bis(2,4,6-tribromophenyl) terephthalate include:

Raw Material and FR Production: This stage assesses the impacts of extracting raw materials (e.g., bromine, terephthalic acid precursors) and the energy and chemical inputs for synthesizing the flame retardant itself.

Product Manufacturing: This involves compounding the flame retardant into a polymer matrix (e.g., PET, PBT) and manufacturing the final product (e.g., an electronic housing).

Use Phase: This stage evaluates emissions or exposure that may occur during the product's operational life. For polymeric BFRs, leaching is generally low. researchgate.net

End-of-Life (EoL): This is a critical and complex phase for products containing BFRs. researchgate.netresearchgate.net It includes collection, sorting, and final treatment, which can be landfill, incineration (with or without energy recovery), or recycling.

Interdisciplinary Research on Waste Management and Recycling Strategies to Mitigate Environmental Release

Mitigating the environmental release of Bis(2,4,6-tribromophenyl) terephthalate from end-of-life products requires a sophisticated, interdisciplinary approach to waste management. Research combines chemistry, materials science, and engineering to develop and refine strategies for handling plastic waste containing BFRs, particularly from WEEE. bsef.comwordpress.com

Current and emerging strategies include:

Advanced Mechanical Recycling: This involves the conventional steps of shredding and physical separation of plastics. To create pure, recyclable plastic fractions, advanced sorting technologies are crucial. Techniques like X-ray fluorescence (XRF) can detect bromine, allowing for the separation of BFR-containing plastics from the main stream, which is essential for meeting regulatory thresholds for recycled materials. bsef.com

Chemical Recycling: These processes use chemical agents to break down the polymer into its constituent monomers or other valuable chemical feedstocks. For PET, processes like glycolysis, hydrolysis, and methanolysis can be used to recover terephthalic acid and ethylene (B1197577) glycol. researchgate.netnih.govsemanticscholar.org When BFRs are present, some chemical recycling methods can also be adapted to safely separate and recover the bromine, allowing this valuable element to be reused in the production of new flame retardants. bsef.comebfrip.org

Solvent-Based Recycling: This emerging technique uses solvents to dissolve a specific polymer, allowing it to be separated from other plastics and additives. The polymer can then be precipitated out of the solution in a pure form. This method shows promise for separating WEEE plastics containing BFRs. bsef.com

Energy Recovery: When recycling is not economically or technically feasible, incineration in modern, well-controlled facilities can be used to recover energy from the plastic waste. bsef.comebfrip.org These state-of-the-art plants are equipped with advanced scrubbing systems that can manage emissions and, in some cases, are equipped with Bromine Recovery Units (BRU) to capture and recycle bromine from the combustion process. bsef.com

Interactive Table: Waste Management Strategies for BFR-Containing Plastics

| Strategy | Description | Advantages | Challenges |

| Mechanical Recycling | Shredding, sorting, and reprocessing of plastics into new products. | Lower energy consumption compared to virgin production; established infrastructure. | Difficulty in separating BFR-plastics; potential for downcycling; regulatory limits on BFRs in recycled goods. bsef.com |

| Chemical Recycling | Depolymerization into monomers or chemical feedstocks. | Can produce virgin-quality polymers; allows for separation of additives and recovery of valuable elements like bromine. bsef.comnih.gov | Higher cost and energy intensity; technology is still developing for many waste streams. |

| Solvent-Based Recycling | Dissolving a target polymer to separate it from other materials. | Produces high-purity polymer; can effectively remove additives. bsef.com | Use of solvents requires careful management; scalability and economic viability are under investigation. |

| Energy Recovery | Controlled combustion of waste to generate heat or electricity. | Reduces landfill volume; recovers energy value from non-recyclable plastics. | Requires stringent emission controls; potential loss of material resources if not coupled with bromine recovery. bsef.comebfrip.org |

Role of Scientific Research in Informing and Guiding National and International Environmental Policies

Scientific research is the bedrock of evidence-based environmental policy. Decades of research on the occurrence, fate, and toxicological effects of various chemicals, including BFRs, have directly informed the creation of major national and international regulations.

Key examples include:

The Stockholm Convention on Persistent Organic Pollutants (POPs): This global treaty aims to eliminate or restrict the production and use of POPs. Scientific studies identifying the persistence, bioaccumulation, and toxicity of certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD) led to their inclusion in the convention. mdpi.com

EU Regulations (RoHS, REACH, and POP Regulation): The EU's Restriction of Hazardous Substances (RoHS) directive limits the use of specific hazardous materials in electrical and electronic equipment. The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation places the burden on industry to manage chemical risks. The EU POP Regulation implements the Stockholm Convention and sets concentration limits for POPs in waste. mdpi.com For example, the regulation sets a limit for the sum of certain PBDEs in waste, above which the material is considered hazardous and must be destroyed or irreversibly transformed. mdpi.comweeelabex.org

Ongoing scientific research on newer flame retardants, including compounds like Bis(2,4,6-tribromophenyl) terephthalate, is essential for guiding future policy. This research provides regulators with the data needed to:

Assess the risks associated with emerging chemicals.

Determine if existing regulations are sufficient or if new measures are needed.

Promote the development and adoption of safer alternatives through initiatives like the EU's Chemicals Strategy for Sustainability. ecostandard.org

Develop scientifically sound standards for recycling and waste management to ensure that the shift to a circular economy is also a shift to a non-toxic environment.

In essence, a continuous feedback loop between the scientific community, industry, and policymakers is crucial for adapting to new chemical technologies and ensuring that fire safety standards, environmental protection, and public health are advanced in concert.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Bis(2,4,6-tribromophenyl) terephthalate, and what analytical techniques are recommended for confirming its purity?

- Methodological Answer : Synthesis typically involves esterification between terephthaloyl chloride and 2,4,6-tribromophenol under inert conditions (e.g., nitrogen atmosphere) with a base catalyst like triethylamine. Post-synthesis purification via recrystallization (e.g., using ethanol or dichloromethane) is critical. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify ester bonds, and high-performance liquid chromatography (HPLC) for quantitative purity assessment. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers safely handle Bis(2,4,6-tribromophenyl) terephthalate in laboratory settings to minimize exposure risks?

- Methodological Answer : Adhere to safety data sheet (SDS) guidelines: use fume hoods for airborne particle control, wear nitrile gloves and lab coats to prevent dermal contact, and employ respiratory protection if dust generation is likely. Store the compound in airtight containers away from oxidizers. First-aid measures include rinsing exposed skin with water for 15 minutes and consulting a physician immediately if ingested .

Q. Which authoritative databases should be prioritized when sourcing physicochemical data for Bis(2,4,6-tribromophenyl) terephthalate, and how can researchers validate this information?

- Methodological Answer : Reputable sources include PubChem for toxicity and regulatory data, NIST Chemistry WebBook for spectral and thermodynamic properties, and Reaxys for reaction pathways. Validation involves cross-checking data across multiple databases and replicating key measurements (e.g., melting points) experimentally. Discrepancies should be resolved using peer-reviewed literature .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the thermal decomposition mechanisms of Bis(2,4,6-tribromophenyl) terephthalate under varying atmospheric conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile decomposition products. Conduct experiments in both oxidative (air) and inert (nitrogen) atmospheres to isolate degradation pathways. Factorial design principles can optimize variables like heating rate (5–20°C/min) and sample mass (5–20 mg) to minimize experimental noise . Replicate trials to confirm reproducibility and apply Kissinger-Akahira-Sunose (KAS) kinetics models to calculate activation energies .

Q. How can researchers reconcile contradictory findings regarding the environmental persistence of Bis(2,4,6-tribromophenyl) terephthalate in different soil matrices?

- Methodological Answer : Perform controlled soil-column experiments to isolate variables such as organic carbon content (0.5–5%), pH (4–8), and microbial activity. Use isotope-labeled analogs (e.g., ¹⁴C-labeled compound) to track degradation products via liquid scintillation counting. Statistical tools like ANOVA can identify significant interactions between soil properties and degradation rates. Meta-analyses of prior studies should account for methodological differences (e.g., extraction protocols) .

Q. What computational modeling approaches are most effective for predicting the interaction between Bis(2,4,6-tribromophenyl) terephthalate and biological macromolecules?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities with enzymes like cytochrome P450. Quantum mechanical/molecular mechanical (QM/MM) hybrid models are suitable for studying electron transfer mechanisms. Validate predictions with in vitro assays (e.g., fluorescence quenching for protein binding) and correlate results with quantitative structure-activity relationship (QSAR) models. Ensure alignment with theoretical frameworks like density functional theory (DFT) for electronic structure analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.